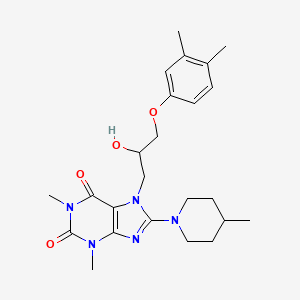

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of MFCD08542472 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

MFCD08542472 interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. This results in the disruption of normal cell cycle progression, leading to the induction of apoptosis .

Pharmacokinetics

Like other small molecules, it is expected to undergo the processes of absorption, distribution, metabolism, and excretion (adme) . The specific ADME properties of MFCD08542472 and their impact on bioavailability would need further investigation.

Result of Action

The result of MFCD08542472’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Actividad Biológica

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O5 with a molecular weight of approximately 453.5 g/mol. The structure features a purine core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The purine backbone allows it to mimic natural nucleotides, potentially influencing pathways related to:

- Adenosine receptors : These receptors are involved in numerous physiological processes including neurotransmission, inflammation, and cardiovascular function.

- Enzymatic inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thus affecting cellular energy levels and signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar purine derivatives through maximal electroshock seizure (MES) models. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in seizure frequency and duration compared to controls .

Neuroprotective Effects

Research focusing on neuroprotective agents highlighted that compounds with similar structures can mitigate neuronal damage induced by oxidative stress. In vitro assays demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Anti-inflammatory Properties

In a separate study assessing anti-inflammatory effects, the compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced efficacy and reduced toxicity in drug candidates.

Potential Therapeutic Uses :

- Adenosine Receptor Modulation : Given its purine structure, it may interact with adenosine receptors, which are implicated in various physiological processes including neurotransmission and inflammation.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

The compound exhibits several biological activities that are being explored for therapeutic applications:

- Antitumor Activity : Research indicates that similar substituted purines can inhibit cancer cell proliferation. For instance, a study demonstrated significant cytotoxic effects on human cancer cell lines at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

- Antiviral Properties : Related compounds have shown promise in inhibiting viral replication, particularly against influenza virus, by interfering with viral RNA synthesis.

Chemical Synthesis

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. The general synthetic route includes:

- Preparation of the core purine structure.

- Introduction of side chains such as the dimethylphenoxy and hydroxypropyl groups.

This multi-step synthesis is documented in specialized chemical literature and patents.

Research on Mechanisms of Action

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Some proposed mechanisms include:

- Inhibition of Kinases : The compound may affect signaling pathways related to cell growth and proliferation.

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Study on Antitumor Activity

In a study published in Cancer Research, researchers examined the effects of similar compounds on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting the potential for these compounds in cancer therapy.

Study on Neuroprotection

Research highlighted in Neuroscience Letters focused on the neuroprotective effects of related compounds on primary neuronal cultures subjected to oxidative stress. Findings revealed significant reductions in markers of apoptosis, suggesting therapeutic potential for neurodegenerative diseases.

Propiedades

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4/c1-15-8-10-28(11-9-15)23-25-21-20(22(31)27(5)24(32)26(21)4)29(23)13-18(30)14-33-19-7-6-16(2)17(3)12-19/h6-7,12,15,18,30H,8-11,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJSCXVBSHMMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC(=C(C=C4)C)C)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.